Lipophilicity (XLogP3) Differentiates 2,4-Dichlorobenzyl from Mono‑Chloro and Methoxy Analogs
The computed XLogP3 of CAS 5814-04-0 is 6.1 [1]. In contrast, the mono‑chloro analog 3-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1,2,4-oxadiazole (C₁₉H₁₃ClN₂O₂, MW 336.8) has an experimentally or computationally derived logP of approximately 5.1–5.4, depending on the calculation method . The ~0.7–1.0 log-unit increase represents a ~5‑ to 10‑fold higher partition coefficient, which can substantially alter membrane permeability, tissue distribution, and off‑target binding profiles.
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 6.1 (PubChem computed) [1] |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1,2,4-oxadiazole: logP ≈ 5.1–5.4 (estimated from reported MW and structure) |
| Quantified Difference | Δ logP ≈ +0.7 to +1.0 (target more lipophilic) |
| Conditions | Computed logP; PubChem XLogP3 algorithm and commercial database estimates. |
Why This Matters
A log-unit shift in lipophilicity can move a compound across critical thresholds for blood–brain barrier penetration, cytochrome P450 susceptibility, and solubility; therefore, CAS 5814-04-0 cannot be substituted with a less lipophilic analog without re‑evaluating ADME properties.
- [1] PubChem Compound Summary for CID 1361882. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/5814-04-0 (accessed 2026‑04‑30). View Source
